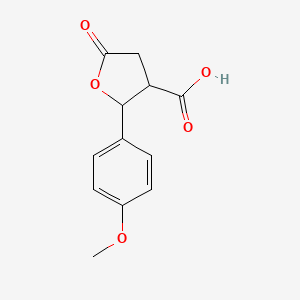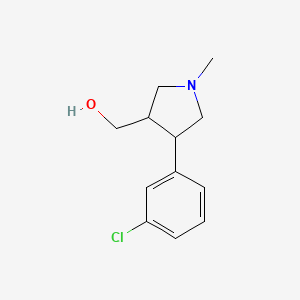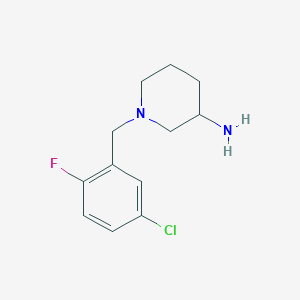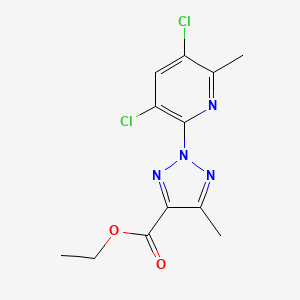
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 3,5-dichloro-6-methylpyridine, is synthesized through chlorination and methylation reactions.
Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with hydrazine to form the triazole ring.
Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted pyridine and triazole derivatives.
科学的研究の応用
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Possible application as a pesticide or herbicide.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, in medicinal applications, it may inhibit the growth of microorganisms by targeting essential enzymes.
類似化合物との比較
Similar Compounds
Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern and ester functional group.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,3-triazole-4-carboxylates with varying alkyl groups.
Uniqueness
This compound stands out due to its unique combination of a pyridine ring with dichloro and methyl substitutions, coupled with a triazole ring and an ester group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H12Cl2N4O2 |
|---|---|
分子量 |
315.15 g/mol |
IUPAC名 |
ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12Cl2N4O2/c1-4-20-12(19)10-7(3)16-18(17-10)11-9(14)5-8(13)6(2)15-11/h5H,4H2,1-3H3 |
InChIキー |
XCSOUACWRNOFGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C(=N2)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



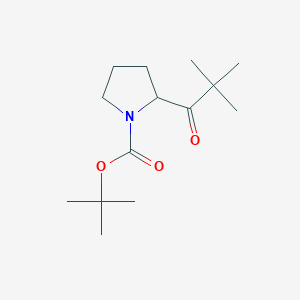
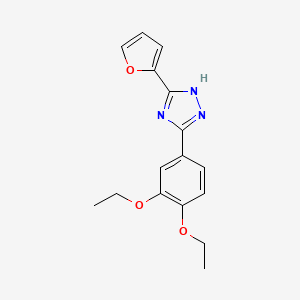
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)

![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)

